molecular formula C17H23F3N2O3 B5636429 (4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide

(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide

Cat. No. B5636429
M. Wt: 360.4 g/mol
InChI Key: BVNXOQZVOTXMAX-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperidine carboxamide compounds typically involves multiple steps, including high-throughput screening, lead optimization, and reactions like alkylation and acylation. For instance, the synthesis of certain piperidine-based compounds involves optimizing for potency, selectivity, and pharmacokinetic properties through variations in the phenyl group and heterocycle modifications (Thalji et al., 2013).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. Structural analyses, such as X-ray crystallography and NMR spectroscopy, provide insights into the molecular conformation, stability, and intermolecular interactions. These analyses reveal the importance of hydrogen bonding, C-H…π interactions, and the stereochemistry of the piperidine ring in defining the molecule's biological activity and reactivity (Khan et al., 2013).

Chemical Reactions and Properties

Piperidine-based compounds undergo various chemical reactions, including nucleophilic substitution, aminomethylation, and condensation reactions. These reactions are crucial for modifying the molecular structure to enhance biological activity or to study the function of different molecular fragments. The reactivity of these compounds often depends on the substituents on the piperidine ring and the surrounding chemical environment (Dotsenko et al., 2012).

Safety and Hazards

The safety and hazards associated with this specific compound are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment .

properties

IUPAC Name

(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O3/c1-15(2)10-22(9-8-16(15,24)11-25-3)14(23)21-13-6-4-12(5-7-13)17(18,19)20/h4-7,24H,8-11H2,1-3H3,(H,21,23)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNXOQZVOTXMAX-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(COC)O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@]1(COC)O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.